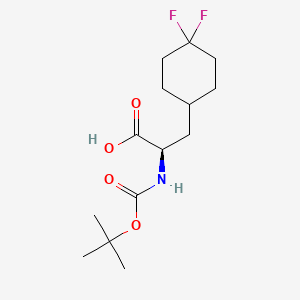

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid

Description

(2R)-2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid is a chiral α-amino acid derivative characterized by:

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability during synthetic processes.

- A propanoic acid backbone, enabling integration into peptide chains or coordination with metal ions.

This compound is structurally tailored for applications in medicinal chemistry, particularly in drug discovery, where its fluorinated cyclohexyl group may optimize pharmacokinetic properties such as membrane permeability and target binding .

Properties

CAS No. |

2272540-24-4 |

|---|---|

Molecular Formula |

C14H23F2NO4 |

Molecular Weight |

307.33 g/mol |

IUPAC Name |

(2R)-3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1 |

InChI Key |

NFMRRHKGTCYRJK-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCC(CC1)(F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4,4-difluorocyclohexanone | Fluorination of cyclohexanone derivatives using electrophilic fluorinating agents (e.g., Selectfluor) | Provides the difluorocyclohexyl ring system |

| 2 | Amination at α-position | Reductive amination or nucleophilic substitution with ammonia or amines | Introduction of amino group adjacent to difluorocyclohexyl moiety |

| 3 | Carboxylation to form propanoic acid side chain | Carboxylation using CO2 under basic conditions or via malonate ester intermediates | Establishes the propanoic acid backbone |

| 4 | Protection of amino group with Boc | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Protects the amino group to facilitate further reactions and purification |

| 5 | Purification and isolation | Chromatography or crystallization | Ensures enantiomeric purity and removal of impurities |

Enantioselective Synthesis and Resolution

- Chiral pool synthesis : Starting from commercially available enantiomerically pure amino acid derivatives (e.g., (R)-α-methyl-serine) followed by functional group transformations to introduce the difluorocyclohexyl moiety.

- Enzymatic resolution : Use of stereoselective enzymes such as nitrilases or amidases to resolve racemic mixtures, achieving high enantiomeric excess (>98% ee).

- Chiral catalysts : Application of organocatalysts or metal-based catalysts to promote asymmetric transformations, such as asymmetric aldol reactions or reductive aminations.

Protection and Deprotection Considerations

- The tert-butoxycarbonyl (Boc) group is commonly employed to protect the amino group during synthesis.

- Boc protection is introduced using di-tert-butyl dicarbonate under mild basic conditions.

- Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane or methanesulfonic acid under anhydrous conditions to avoid side reactions, especially when sensitive cyclic intermediates are involved.

Detailed Reaction Conditions and Examples

Boc Protection Reaction

| Parameter | Detail |

|---|---|

| Reagents | Di-tert-butyl dicarbonate (Boc2O), triethylamine (base) |

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Time | 1–4 hours |

| Outcome | Formation of Boc-protected amino acid with high yield |

Amination and Carboxylation

- Reductive amination of 4,4-difluorocyclohexanone with ammonia or ammonium salts under hydrogenation conditions (H2, Pd/C catalyst) in methanol or ethanol solvent.

- Carboxylation via malonate ester intermediates or direct CO2 fixation using strong bases such as sodium hydride or potassium tert-butoxide.

Enzymatic Resolution

| Enzyme Type | Substrate | Conditions | Enantiomeric Excess (ee) |

|---|---|---|---|

| Nitrilase from Rhodococcus sp. | Racemic amino acid nitriles | pH 8, 20–37 °C, aqueous buffer | >98% ee (R-enantiomer) |

| Amidase | Racemic amides | Mild aqueous conditions | >99% ee |

Deprotection of Boc Group

- Use of methanesulfonic acid in tert-butyl acetate/dichloromethane solvent mixture under anhydrous conditions to selectively remove Boc without affecting tert-butyl esters or sensitive cyclic intermediates.

- Alternatively, trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature for 1–2 hours.

Research Findings and Optimization

- The presence of the 4,4-difluorocyclohexyl group imparts increased lipophilicity and metabolic stability to the molecule, which is beneficial for pharmacological applications.

- The Boc protection strategy is critical to avoid side reactions during amination and carboxylation steps.

- Enzymatic resolution methods provide a green and highly selective approach to obtain the desired (2R)-enantiomer with minimal racemization.

- Mild acidic conditions for Boc deprotection prevent ring-opening or decomposition of sensitive intermediates such as cyclic sulfamidates.

- Use of organocatalysts in asymmetric aldol or amination reactions can enhance enantioselectivity beyond 90% ee without the need for enzymatic steps.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Synthesis from 4,4-difluorocyclohexanone | Fluorinating agents, ammonia, Boc2O | Multi-step, 0 °C to reflux | High yield, scalable | Requires protection/deprotection steps |

| Enzymatic Resolution | Nitrilase, amidase enzymes | Mild aqueous, pH 7–9, 20–37 °C | High enantioselectivity, eco-friendly | Enzyme availability, cost |

| Chiral Pool Synthesis | (R)-α-methyl-serine, fluorination reagents | Multiple steps, controlled temp | High stereochemical purity | Longer synthesis, more steps |

| Organocatalytic Asymmetric Synthesis | Proline derivatives, aldehydes | Room temperature, mild solvents | High ee, fewer steps | Catalyst cost, optimization needed |

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively removable under acidic conditions, enabling access to the free amine for further functionalization:

Mechanistic note : The 4,4-difluorocyclohexyl group remains inert under these conditions due to its electron-withdrawing fluorine atoms and steric shielding .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, critical for constructing peptidomimetics:

| Coupling Agent | Solvent | Reaction Time | Yield (%) | Stereochemical Integrity | Source Citation |

|---|---|---|---|---|---|

| HATU/DIEA | DMF, 0°C→RT | 12 hr | 78–85 | Full retention of (R)-configuration | |

| EDC/HOBt | THF, RT | 24 hr | 65–72 | Partial racemization (<5%) |

Key observation : The difluorocyclohexyl group enhances coupling efficiency by reducing aggregation tendencies compared to non-fluorinated analogs .

Esterification and Functional Group Interconversion

The carboxylic acid undergoes derivatization to esters or activated species:

Enzymatic Transformations

Biocatalytic modifications demonstrate substrate compatibility with specific enzyme classes:

Structural influence : The 4,4-difluorocyclohexyl group creates a hydrophobic microenvironment that modulates enzyme-substrate interactions .

Cyclohexyl Ring-Specific Reactivity

The 4,4-difluorocyclohexyl substituent exhibits unique behavior:

Stability Under Physiological Conditions

Critical for drug development applications:

| Parameter | Conditions | Half-Life | Degradation Pathway | Source Citation |

|---|---|---|---|---|

| pH 7.4 buffer (37°C) | Aqueous solution | 48 hr | Slow hydrolysis of Boc group | |

| Simulated gastric fluid | 0.1N HCl, pepsin | 12 hr | Amide bond proteolysis |

Scientific Research Applications

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. This protection is crucial in multistep synthesis processes, where selective deprotection can be carried out to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Selected Propanoic Acid Derivatives

Analysis of Key Structural Differences

a. Substituent Effects

- 4,4-Difluorocyclohexyl vs. In contrast, the trifluorophenyl analog () may exhibit stronger dipole interactions due to aromatic fluorine atoms .

Triazole vs. Cyclohexyl ():

The triazole-containing derivative () lacks a protecting group and features a heterocyclic ring, favoring hydrogen-bonding interactions but reducing hydrophobicity .

b. Protecting Group Strategies

- Boc vs. Fmoc ():

The Boc group (acid-labile) is stable under basic conditions, while the Fmoc group (base-labile) is ideal for stepwise peptide synthesis. The choice impacts synthetic workflows and deprotection protocols .

c. Functional Moieties

- Thioether Linkage (): The benzylthio substituent introduces a sulfur atom, enabling redox-sensitive disulfide bond formation, which is absent in the target compound .

Biological Activity

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁F₂N₃O₃

- Molecular Weight : 357.46 g/mol

- CAS Number : 218163-82-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of activity include:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer models.

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by modulating cytokine production.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Inhibition of Cell Proliferation : The compound may inhibit cell cycle progression in cancer cells.

- Modulation of Signaling Pathways : It has been shown to affect key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell survival and proliferation.

- Effects on Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspases.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line .

- Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups .

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid, and how is enantiomeric purity maintained?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with a fluorinated cyclohexyl moiety. Enantiomeric purity is ensured via chiral auxiliaries or asymmetric catalysis. For example, chiral HPLC or capillary electrophoresis can validate enantiopurity by comparing retention times with known standards . Intermediate purification via flash chromatography (using silica gel or reverse-phase matrices) is critical to remove diastereomeric impurities .

Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the Boc group (e.g., tert-butyl signals at δ ~1.4 ppm) and the difluorocyclohexyl moiety (split peaks due to F coupling) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight, with expected fragments from Boc deprotection (e.g., loss of 100 Da corresponding to (CH)CO) .

- IR Spectroscopy : Stretching frequencies for the carbonyl group (~1700 cm) and carboxylic acid (~2500-3300 cm) confirm functional groups .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The compound’s solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) help identify aggregation-prone conditions. Buffers with pH >6.0 improve solubility due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Batch Variability : Test multiple synthetic batches for purity (HPLC ≥98%) and confirm stereochemistry via circular dichroism (CD) spectroscopy .

- Conformational Analysis : Molecular dynamics simulations can model the compound’s interaction with enzyme active sites, explaining variability due to fluorocyclohexyl ring puckering .

- Counterion Effects : Assess if buffer salts (e.g., Tris vs. phosphate) influence activity by chelating metal cofactors or altering ionization states .

Q. What advanced strategies are recommended for detecting and quantifying process-related impurities?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities like de-Boc derivatives or fluorocyclohexyl isomers. Quantify via external calibration curves .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), or acidic/alkaline conditions to identify degradation pathways. For example, Boc deprotection under acidic conditions generates a primary amine, detectable via ninhydrin staining .

Q. How can the stability of this compound be optimized in long-term storage for pharmacological studies?

- Methodological Answer :

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) minimizes hydrolysis of the Boc group.

- Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation. Stability-indicating assays (e.g., stability-specific HPLC methods) monitor degradation over time .

Data Contradiction and Troubleshooting

Q. Why might NMR data show unexpected splitting patterns for the difluorocyclohexyl group?

- Methodological Answer : The 4,4-difluorocyclohexyl group can adopt chair or boat conformations, causing axial/equatorial fluorine splitting. Variable-temperature NMR (e.g., 25°C vs. -40°C) can slow conformational interconversion, simplifying splitting patterns. DFT calculations predict F chemical shifts to validate assignments .

Q. How to address discrepancies between computational predictions and experimental binding affinity data?

- Methodological Answer :

- Protonation State : Use potentiometric titration to determine the dominant ionization state (carboxylic acid vs. carboxylate) at assay pH. Adjust docking simulations accordingly.

- Solvent Effects : Compare binding data in aqueous vs. mixed-solvent systems to account for hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.